2-(4H-1,2,4-triazol-3-yl)phenol
Overview
Description
2-(4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the molecular formula C8H7N3O. It consists of a phenol group attached to a 1,2,4-triazole ring.
Mechanism of Action
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-3-yl)phenol are enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .
Mode of Action
The compound interacts with its targets through a process of molecular hybridization . This involves integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of these antimycobacterial agents .
Biochemical Pathways
The affected biochemical pathway is the shikimate pathway, which is pivotal in the biosynthesis of aromatic compounds . The compound acts as a dual inhibitor, affecting both dehydroquinase and shikimate kinase enzymes . This results in the disruption of the shikimate pathway, thereby inhibiting the synthesis of essential aromatic compounds in the target organisms .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . The synthesized compounds exhibited promising activity against H37Rv strains of Mycobacterium tuberculosis . Some of the evaluated compounds exhibit minimum inhibitory concentration (MIC) values less than 1 μg/ml , indicating their potential as potent antimycobacterial agents.
Biochemical Analysis
Biochemical Properties
2-(4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the shikimate pathway, such as dehydroquinase and shikimate kinase . These interactions are crucial as they can inhibit the growth of certain bacteria, making this compound a potential antimicrobial agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound exhibit cytotoxic activities against tumor cell lines, such as MCF-7 and HCT-116 . This indicates that this compound can potentially be used in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated its sustained impact on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms . This interaction can lead to changes in metabolic flux and metabolite levels, further influencing its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of phenol derivatives with triazole precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with formamide and hydrazine hydrate can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antitubercular properties.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol: Similar structure but with a mercapto group instead of a hydroxyl group.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
2-(4H-1,2,4-triazol-3-yl)phenol is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCCOBUMDDPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91983-44-7 | |
Record name | 2-(4H-1,2,4-triazol-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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